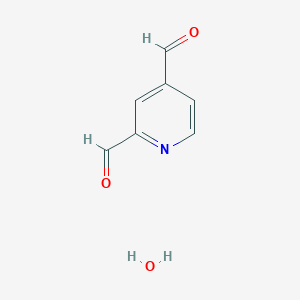

Pyridine-2,4-dicarbaldehyde hydrate

Description

Properties

Molecular Formula |

C7H7NO3 |

|---|---|

Molecular Weight |

153.14 g/mol |

IUPAC Name |

pyridine-2,4-dicarbaldehyde;hydrate |

InChI |

InChI=1S/C7H5NO2.H2O/c9-4-6-1-2-8-7(3-6)5-10;/h1-5H;1H2 |

InChI Key |

UUAMNNSWWPDAFQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=C1C=O)C=O.O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and General Strategy

The most common precursor for synthesizing this compound is dimethyl pyridine-2,4-dicarboxylate, which is itself prepared by esterification of pyridine-2,4-dicarboxylic acid hydrate. The general synthetic route involves:

- Esterification of pyridine-2,4-dicarboxylic acid hydrate to dimethyl pyridine-2,4-dicarboxylate

- Selective reduction of the dimethyl ester to pyridine-2,4-dicarbaldehyde

- Isolation and purification of the dialdehyde hydrate form

Esterification of Pyridine-2,4-dicarboxylic Acid Hydrate

A representative procedure involves stirring pyridine-2,4-dicarboxylic acid hydrate (6.00 g, 35.8 mmol) in methanol (60 mL) in an ice bath, followed by dropwise addition of thionyl chloride (11.54 g, 97.0 mmol). After removing the ice bath, the mixture is refluxed for 20 hours. The reaction mixture is cooled, volatiles evaporated, and the residue extracted with saturated sodium bicarbonate and chloroform. The combined organic layers are dried and evaporated to yield dimethyl pyridine-2,4-dicarboxylate as a white solid in 78% yield with melting point 58–61 °C.

Selective Reduction of Dimethyl Pyridine-2,4-dicarboxylate to Pyridine-2,4-dicarbaldehyde

The key step is the partial reduction of the ester groups to aldehydes without over-reduction to alcohols. Diisobutylaluminum hydride (DIBAL) is the preferred reagent for this transformation.

Isolation and Purification

The crude dialdehyde is purified by silica gel column chromatography. The product can be isolated as the hydrate form by exposure to moisture or recrystallization from suitable solvents. The hydrate form is more stable and easier to handle.

Alternative Methods and Notes

- Earlier methods used toluene as solvent, but solubility and temperature control issues led to lower yields and over-reduction.

- Quenching with glacial acetic acid and Celite filtration improves recovery compared to other quenching agents like tartaric acid or sodium sulfate decahydrate.

- The dialdehyde can be converted to derivatives such as dialdoximes or used as an intermediate for further functionalization.

Data Table Summarizing Key Preparation Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Esterification | Pyridine-2,4-dicarboxylic acid hydrate, MeOH, SOCl2 | Ice bath to reflux | 20 h | 78 | Reflux after SOCl2 addition |

| Reduction to dialdehyde | Dimethyl pyridine-2,4-dicarboxylate, DIBAL (1 M in DCM) | −78 °C to −65 °C | 4 h | High | Slow addition, quench with acetic acid |

| Quenching and filtration | Glacial acetic acid, Celite | Below −65 °C to 0 °C | - | - | Efficient aluminum salt removal |

| Purification | Silica gel chromatography | Room temperature | - | - | Isolates pure this compound |

Research Discoveries and Improvements

- The switch from toluene to dichloromethane as solvent significantly improved solubility and temperature control during DIBAL reduction, preventing over-reduction and increasing yield.

- Use of Celite filtration after quenching simplifies the workup process by removing aluminum salts efficiently, avoiding complicated salt extractions.

- The hydrate form of pyridine-2,4-dicarbaldehyde is the stable and isolable species, which can be obtained by recrystallization or exposure to moisture.

- The dialdehyde is a versatile intermediate for synthesizing oximes and other derivatives used in medicinal chemistry, including nerve agent reactivators.

Chemical Reactions Analysis

Types of Reactions: Pyridine-2,4-dicarbaldehyde hydrate undergoes various chemical reactions, including:

Oxidation: The aldehyde groups can be further oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aldehyde groups can participate in nucleophilic substitution reactions, forming Schiff bases when reacted with primary amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Primary amines in the presence of an acid catalyst.

Major Products Formed:

Oxidation: Pyridine-2,4-dicarboxylic acid.

Reduction: Pyridine-2,4-dimethanol.

Substitution: Schiff bases (imine derivatives).

Scientific Research Applications

Mechanism of Action

The mechanism by which pyridine-2,4-dicarbaldehyde hydrate exerts its effects is primarily through its ability to form Schiff bases with primary amines. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde group, resulting in the formation of an imine bond. The Schiff bases formed can act as ligands, coordinating with metal ions to form stable complexes. These complexes can then participate in various catalytic and biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-2,6-dicarboxylic Acid Calcium Boric Acid Hydrate (C₇H₁₆BCaNO₁₂)

- Structure and Coordination : The 2,6-dicarboxylate isomer forms an eight-coordinate Ca²⁺ complex with boron and water molecules, stabilized by O–H···O hydrogen bonds .

- Applications : Used in crystal engineering due to its rigid framework, contrasting with the 2,4-isomer’s flexibility in forming terbium complexes for ATP sensing .

Pyridine-2,6-dicarbaldehyde

- Synthesis : Prepared via hydrazine hydrate reflux with pyridine-2,6-dicarboxylate esters, yielding aldehydes critical for hydrazide derivatives (e.g., chemosensors) .

- Reactivity : Aldehyde groups enable Schiff base formation, unlike the carboxylic acid groups in the 2,4-isomer, which favor metal coordination .

Pyridine-2,5-dicarboxylic Acid Hydrate

- Limited data exist on its applications.

Pyridine-2,4-diyldimethanol

- Functional Groups : Replaces carboxylic acids with hydroxyl groups, reducing acidity and enabling alcohol-based reactions (e.g., esterification) .

- Safety Profile: Lower hazard ratings (Health = 2) but distinct handling requirements due to methanol-derived toxicity risks .

Data Table: Key Properties of Pyridine Derivatives

Research Findings and Contrasts

- Coordination Chemistry : The 2,4-dicarboxylic acid hydrate forms stable terbium complexes for ATP monitoring, while the 2,6-isomer’s calcium-borate complex emphasizes hydrogen-bonded stability .

- Reactivity : Aldehyde derivatives (2,6-dicarbaldehyde) exhibit superior reactivity in forming hydrazides for fluorescence-based sensing compared to carboxylic acid analogs .

- Safety: Pyridine-2,4-dicarboxylic acid hydrate poses moderate health risks, whereas diyldimethanol derivatives require precautions against methanol-related toxicity .

Notes on Nomenclature and Data Limitations

Future studies should clarify the target compound’s identity and explore synthetic routes for the 2,4-dicarbaldehyde derivative.

Q & A

Advanced Research Question | Coordination Chemistry

- Ligand Design : The aldehyde groups enable Schiff base formation with amines, creating versatile ligands for MOFs. For example, Tb(III) complexes with pyridine-2,6-dicarboxylate derivatives exhibit tunable luminescence, suggesting similar potential for 2,4-isomers .

- Reaction Conditions : pH control (5–7) prevents aldehyde oxidation while promoting metal-ligand binding .

- Hydration Effects : The hydrate moiety may stabilize coordination spheres via hydrogen bonding, as seen in europium complexes .

How does the reactivity of this compound with nucleophiles like hydrazine compare to other pyridine-based aldehydes, and what factors influence the formation of hydrazone derivatives?

Advanced Research Question | Reactivity Analysis

- Comparative Reactivity : this compound reacts faster with hydrazine than mono-aldehydes (e.g., 4-pyridinecarboxaldehyde) due to electronic effects from the pyridine ring and adjacent aldehyde groups .

- Steric Effects : The 2,4-substitution pattern reduces steric hindrance, enabling efficient hydrazone formation (yields >85% under mild conditions) .

- Hydration Impact : The hydrate form may slow reaction kinetics by stabilizing the aldehyde via hydrogen bonding, requiring anhydrous conditions for optimal hydrazone synthesis .

What safety protocols and handling precautions are critical when working with this compound in laboratory settings?

Basic Research Question | Safety Guidelines

- GHS Hazards : Classified as skin/eye irritant (Category 2) and respiratory irritant (Category 3). Use PPE (gloves, goggles) and work in fume hoods .

- Storage : Store in airtight containers at 2–8°C to prevent hydrate decomposition .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent dispersion .

How can researchers address discrepancies in reported stability and reactivity data for this compound across different studies?

Advanced Research Question | Data Contradiction Analysis

- Controlled Replication : Repeat experiments under standardized conditions (e.g., humidity, solvent purity) to isolate variables. For instance, hydrate stability varies with atmospheric moisture, requiring rigorous drying for reproducibility .

- Advanced Characterization : Use thermogravimetric analysis (TGA) to quantify hydrate loss during heating and correlate with reactivity changes .

- Computational Modeling : Density functional theory (DFT) can predict aldehyde group reactivity under varying pH and solvent environments, resolving mechanistic conflicts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.